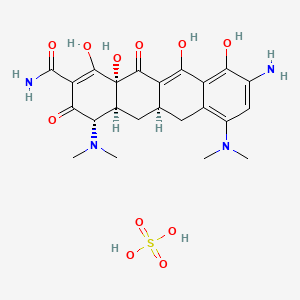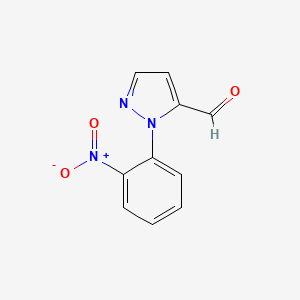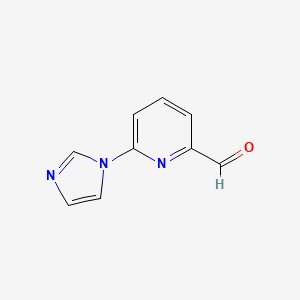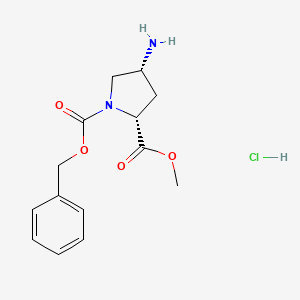![molecular formula C13H10N4S B596146 Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate CAS No. 141240-69-9](/img/structure/B596146.png)
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate, also known as PBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PBTC is a heterocyclic compound that contains both a benzene ring and a triazole ring, which makes it an important intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate is not fully understood. However, it has been suggested that Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate may act by inhibiting the activity of enzymes or by interfering with the synthesis of nucleic acids. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemische Und Physiologische Effekte
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of bacteria, fungi, and viruses. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has also been shown to induce cell death in cancer cells and to inhibit the proliferation of cancer cells. In addition, Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate is also stable under a wide range of conditions, which makes it useful in a variety of experimental settings. However, Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate. One area of interest is the development of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the investigation of the mechanism of action of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential toxicity of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate and to develop methods for improving its solubility in water.
Synthesemethoden
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate can be synthesized by the reaction of phenyl isothiocyanate and 1H-benzo[d][1,2,3]triazole-1-carboxylic acid in the presence of a base. The reaction takes place in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of 80-100°C. The product is obtained in high yield and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has been extensively studied for its potential applications in various fields of scientific research. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has also been investigated for its antimicrobial, anticancer, and antiviral properties.
Eigenschaften
IUPAC Name |
phenyl benzotriazole-1-carboximidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOQYZJKWVWVHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=N)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)

![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)






![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)



